molecular formula C14H20N2O4 B11843362 2-(Pyridin-2-ylmethyl)azepane oxalate

2-(Pyridin-2-ylmethyl)azepane oxalate

Cat. No.: B11843362
M. Wt: 280.32 g/mol
InChI Key: CECPVORNEDDCDT-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)azepane oxalate is a heterocyclic compound that contains both a pyridine ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethyl)azepane oxalate typically involves the reaction of pyridin-2-ylmethanol with azepane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethyl)azepane oxalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-2-ylmethyl)azepane oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)azepane oxalate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis. Additionally, the azepane ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-ylmethyl)azepane oxalate is unique due to the presence of both a pyridine and an azepane ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(Pyridin-2-ylmethyl)azepane oxalate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines a pyridine ring with an azepane moiety, suggests diverse pharmacological properties. This article examines the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15_{15}H18_{18}N2_2O4_4
  • Molecular Weight : 280.32 g/mol
  • Structural Features : The compound features a pyridine ring and an azepane structure, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still in its early stages. Preliminary studies indicate that compounds with similar structural characteristics may exhibit various pharmacological effects, including:

  • Antinociceptive Activity : Potential interactions with pain receptors.
  • Cytotoxicity : Possible effects on cancer cell lines.
  • Neuroprotective Effects : Implications for neurodegenerative disease treatment.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with various receptors and enzymes involved in critical biological pathways. For instance, related compounds have shown affinity for sigma receptors and histamine receptors, suggesting similar potential for this compound .

Interaction Studies

Interaction studies are essential to understand the pharmacokinetics and dynamics of this compound. Key areas of focus include:

  • Receptor Binding : Investigating its binding affinity to various receptors.
  • Metabolic Pathways : Understanding how the compound is metabolized in biological systems.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructural FeaturesUnique Properties
1-(2-Chloroethyl)azepane hydrochlorideAzepane ring with chloroethyl groupUsed as an alkylating agent in medicinal chemistry
6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepineTetrahydro structure with benzeneSelective agonists for serotonin receptors
1-(3-Chloropropyl)piperidine hydrochloridePiperidine ring with chloropropyl groupExhibits antimicrobial activity

The unique combination of pyridine and azepane structures in this compound may impart distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of compounds related to this compound:

  • Pain Management : A study focused on dual piperidine-based ligands demonstrated significant analgesic activity in both nociceptive and neuropathic pain models. The findings suggest that structural modifications similar to those in this compound could yield compounds with enhanced pain-relieving properties .
  • Cancer Treatment : Research on substituted pyridines has shown promise as inhibitors of cyclin-dependent kinases, which are crucial in regulating cell proliferation. This highlights the potential application of pyridine-containing compounds in treating cell proliferative disorders such as cancer .
  • Neuroprotection : Investigations into piperidine derivatives indicate their role in neuroprotection through receptor modulation. This opens avenues for exploring how this compound might contribute to neuroprotective strategies .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

oxalic acid;2-(pyridin-2-ylmethyl)azepane

InChI

InChI=1S/C12H18N2.C2H2O4/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12;3-1(4)2(5)6/h3,5,7,9,11,13H,1-2,4,6,8,10H2;(H,3,4)(H,5,6)

InChI Key

CECPVORNEDDCDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)CC2=CC=CC=N2.C(=O)(C(=O)O)O

Origin of Product

United States

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